molecular formula C20H18N2OS B3047426 Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)- CAS No. 139287-02-8

Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-

Cat. No.: B3047426
CAS No.: 139287-02-8
M. Wt: 334.4 g/mol
InChI Key: RQGOVWWFMBSAQU-UHFFFAOYSA-N
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Description

Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)- is a complex organic compound that features a benzene ring, a propanamide group, and a dihydronaphthothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate naphthol derivatives with thioamide precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzene ring and the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)- is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-18(13-10-14-6-2-1-3-7-14)21-20-22-19-16-9-5-4-8-15(16)11-12-17(19)24-20/h1-9H,10-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGOVWWFMBSAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401994
Record name Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139287-02-8
Record name Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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